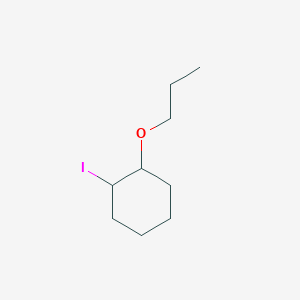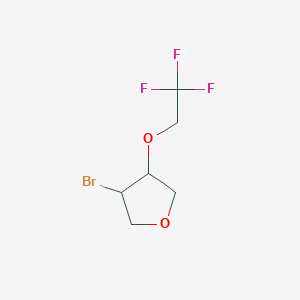
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is a complex organic compound that features a thiazole ring, an aniline derivative, and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Aniline Derivative: The thiazole ring is then coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Introduction of the Prop-2-enylamino Group: The prop-2-enylamino group is introduced via a substitution reaction, where an appropriate amine reacts with the thiazole-aniline intermediate.
Formation of the Ethanamide Group: The ethanamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Bromide Addition: Finally, the bromide ion is introduced through a halogenation reaction, often using hydrobromic acid or another brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or other reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and aniline derivative can interact with active sites of enzymes, potentially inhibiting their activity. The prop-2-enylamino group may also play a role in binding to molecular targets, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-(Prop-2-ynylamino)-3,5-thiazolyl)phenyl)ethanamide: Similar structure but with a prop-2-ynyl group instead of prop-2-enyl.
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)acetamide: Similar structure but with an acetamide group instead of ethanamide.
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)propionamide: Similar structure but with a propionamide group instead of ethanamide.
Uniqueness
N-(4-(4-(Prop-2-enylamino)-3,5-thiazolyl)phenyl)ethanamide, bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromide ion also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C14H16BrN3OS |
|---|---|
Peso molecular |
354.27 g/mol |
Nombre IUPAC |
N-[4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenyl]acetamide;hydrobromide |
InChI |
InChI=1S/C14H15N3OS.BrH/c1-3-8-15-14-17-13(9-19-14)11-4-6-12(7-5-11)16-10(2)18;/h3-7,9H,1,8H2,2H3,(H,15,17)(H,16,18);1H |
Clave InChI |
UQFMZRCVNLRUGW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NCC=C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)




